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Compound Name: S-(2-Carboxypropyl)cysteine

Cat. No.: B1197785 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for studying enzyme kinetics using

S-(carboxypropyl)cysteine derivatives. While S-(2-Carboxypropyl)cysteine is a known

metabolite, this document focuses on the closely related compound, S-3-Carboxypropyl-l-

cysteine (CPC), which has been characterized as an inhibitor of the enzyme Cystathionine γ-

lyase (CSE). This provides a practical framework for researchers interested in the broader

class of S-(carboxypropyl)cysteine compounds as tools for enzyme analysis.

Introduction
S-(2-Carboxypropyl)cysteine and its N-acetylated form are metabolites that can be indicative

of metabolic dysregulation, such as in Short-chain enoyl-CoA hydratase (ECHS1) deficiency,

where N-acetyl-S-(2-carboxypropyl)cysteine is a key biomarker.[1][2] The study of related

compounds can elucidate metabolic pathways and identify potential therapeutic targets.[3]

This document details the application of a structural analog, S-3-Carboxypropyl-l-cysteine

(CPC), as a specific inhibitor of Cystathionine γ-lyase (CSE), an enzyme crucial for hydrogen

sulfide (H₂S) biosynthesis.[4][5] H₂S is a gaseous signaling molecule involved in a wide array

of physiological processes, making CSE a significant target for drug development.[4][5] The

protocols and data presented herein provide a comprehensive guide for using CPC to study the

kinetics of CSE inhibition.
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Enzyme of Interest: Cystathionine γ-lyase (CSE)
Cystathionine γ-lyase (EC 4.4.1.1) is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that

plays a central role in sulfur metabolism. It catalyzes the γ-elimination of cystathionine to

produce cysteine, α-ketobutyrate, and ammonia. Importantly, CSE is also a primary source of

endogenous H₂S through its action on cysteine.[4][5]

Signaling Pathway Context: Transsulfuration and H₂S
Biogenesis
// Node styles metabolite [fillcolor="#F1F3F4", fontcolor="#202124"]; enzyme [shape=ellipse,

fillcolor="#4285F4", fontcolor="#FFFFFF", style="filled,rounded"]; inhibitor [shape=box,

fillcolor="#EA4335", fontcolor="#FFFFFF", style="filled,rounded"];

// Nodes Met [label="Methionine", class="metabolite"]; HCys [label="Homocysteine",

class="metabolite"]; Cystathionine [label="Cystathionine", class="metabolite"]; Cysteine

[label="Cysteine", class="metabolite"]; H2S [label="H₂S", class="metabolite"]; CBS

[label="Cystathionine\nβ-synthase (CBS)", class="enzyme"]; CSE [label="Cystathionine\nγ-

lyase (CSE)", class="enzyme"]; CPC [label="S-3-Carboxypropyl\n-l-cysteine (CPC)",

class="inhibitor"];

// Edges Met -> HCys [label="Multiple Steps"]; HCys -> Cystathionine [label="Serine"];

Cystathionine -> Cysteine [label="γ-elimination"]; Cysteine -> H2S [label=" "];

// Enzyme catalysis edge [style=dashed, arrowhead=none]; CBS -> Cystathionine; CSE ->

Cysteine; CSE -> H2S;

// Inhibition CPC -> CSE [arrowhead=tee, color="#EA4335", style=bold, label="Inhibition"]; }

कें दFigure 1: Simplified diagram of the transsulfuration pathway and H₂S synthesis, highlighting

the inhibitory action of S-3-Carboxypropyl-l-cysteine (CPC) on Cystathionine γ-lyase (CSE).

Quantitative Data: Inhibition of Human CSE by S-3-
Carboxypropyl-l-cysteine (CPC)
The inhibitory potential of CPC against human Cystathionine γ-lyase has been quantified,

demonstrating its efficacy in blocking different catalytic functions of the enzyme. The inhibition
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constant (Kᵢ) values are summarized below.

Substrate for CSE Activity Inhibitor Kᵢ (μM)

Cystathionine (γ-elimination)
S-3-Carboxypropyl-l-cysteine

(CPC)
50 ± 3

Cysteine (H₂S synthesis)
S-3-Carboxypropyl-l-cysteine

(CPC)
180 ± 15

Data sourced from Yadav et

al., J Biol Chem, 2019.[5]

Experimental Protocols
The following protocols are adapted from established methodologies for studying CSE kinetics

and inhibition.

General Workflow for CSE Inhibition Assay
// Node styles step [fillcolor="#F1F3F4", fontcolor="#202124"]; reagent [shape=ellipse,

fillcolor="#4285F4", fontcolor="#FFFFFF", style="filled,rounded"]; product [shape=diamond,

fillcolor="#34A853", fontcolor="#FFFFFF", style="filled"];

// Nodes start [label="Start: Prepare Reagents", shape=invhouse, fillcolor="#FBBC05",

fontcolor="#202124"]; step1 [label="Incubate CSE with varying\nconcentrations of CPC",

class="step"]; step2 [label="Initiate reaction by adding substrate\n(Cystathionine or Cysteine)",

class="step"]; step3 [label="Incubate at 37°C for a\ndefined time period", class="step"]; step4

[label="Terminate the reaction", class="step"]; step5 [label="Quantify product formation\n(e.g.,

H₂S or α-ketobutyrate)", class="step"]; end [label="Data Analysis:\nCalculate Kᵢ using

Michaelis-Menten\nand Lineweaver-Burk plots", shape=house, fillcolor="#FBBC05",

fontcolor="#202124"];

// Edges start -> step1; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> step5; step5 ->

end; } कें दFigure 2: General experimental workflow for determining the inhibition kinetics of CSE

by CPC.
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Detailed Protocol for H₂S Synthesis Assay
This assay measures the rate of H₂S production from cysteine, a reaction catalyzed by CSE.

Materials:

Purified human Cystathionine γ-lyase (CSE)

S-3-Carboxypropyl-l-cysteine (CPC)

L-cysteine

Pyridoxal-5'-phosphate (PLP)

Dithiothreitol (DTT)

Potassium phosphate buffer (100 mM, pH 7.4)

Zinc acetate (1% w/v)

N,N-dimethyl-p-phenylenediamine sulfate (DMPED) in 7.2 M HCl

Ferric chloride (FeCl₃) in 1.2 M HCl

Spectrophotometer

Procedure:

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture

containing:

Potassium phosphate buffer (to a final volume of 100 µL)

PLP (final concentration 20 µM)

DTT (final concentration 1 mM)

Varying concentrations of CPC (e.g., 0-500 µM)
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Purified CSE (final concentration ~5-10 µg)

Pre-incubation: Incubate the reaction mixture at 37°C for 5 minutes to allow the inhibitor to

bind to the enzyme.

Reaction Initiation: Start the reaction by adding L-cysteine at various concentrations (e.g.,

0.1-10 mM).

Incubation: Incubate the reaction at 37°C for 15-30 minutes.

H₂S Trapping: Terminate the reaction by adding 100 µL of 1% zinc acetate to trap the H₂S

produced as zinc sulfide (ZnS). Add 100 µL of water.

Color Development:

Add 50 µL of DMPED solution.

Add 50 µL of FeCl₃ solution.

Mix and incubate at room temperature for 20 minutes to allow for the formation of

methylene blue.

Quantification: Centrifuge the samples to pellet any precipitate. Measure the absorbance of

the supernatant at 670 nm.

Data Analysis: Create a standard curve using known concentrations of NaHS. Determine the

reaction velocities at different substrate and inhibitor concentrations. Calculate Kᵢ using non-

linear regression analysis of the Michaelis-Menten equation or a Lineweaver-Burk plot.

Specificity of Inhibition
A key aspect of a useful enzyme inhibitor is its specificity. Studies have shown that S-3-

Carboxypropyl-l-cysteine is specific for Cystathionine γ-lyase and does not significantly inhibit

other enzymes involved in H₂S biogenesis, such as cystathionine β-synthase (CBS) and

mercaptopyruvate sulfurtransferase (MST).[5] This specificity makes CPC a valuable tool for

isolating the contribution of CSE to cellular H₂S production in research settings.
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Conclusion
S-3-Carboxypropyl-l-cysteine serves as a specific and effective inhibitor for studying the

enzyme kinetics of Cystathionine γ-lyase. The data and protocols provided here offer a robust

foundation for researchers and drug development professionals to investigate the role of CSE

in physiological and pathophysiological processes. The principles outlined can be adapted to

study other S-alkyl-cysteine derivatives and their interactions with various enzymes, thereby

advancing our understanding of metabolism and aiding in the discovery of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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